

2-Chloro-4-phenylnicotinonitrile CAS number 163563-64-2

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Compound of Interest

Compound Name: 2-Chloro-4-phenylnicotinonitrile

Cat. No.: B1586891

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An In-depth Technical Guide to **2-Chloro-4-phenylnicotinonitrile** (CAS 163563-64-2): A Keystone Intermediate in Modern Drug Discovery

Introduction

2-Chloro-4-phenylnicotinonitrile is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring, a reactive chlorine atom, a nitrile group, and a phenyl substituent, offers multiple avenues for synthetic diversification. The nicotinonitrile core, a derivative of nicotinic acid, is a "privileged scaffold" frequently found in molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.^{[1][2][3]}

The strategic placement of the chlorine atom at the 2-position of the pyridine ring is of paramount importance. This position is electronically activated, making the chlorine an excellent leaving group for both nucleophilic aromatic substitution (S_NAr) and, more significantly, for modern palladium-catalyzed cross-coupling reactions.^{[4][5]} This reactivity allows for the systematic and efficient construction of diverse molecular libraries, a cornerstone of modern drug discovery programs. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of **2-Chloro-4-phenylnicotinonitrile** for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Data

Proper handling and storage are critical for maintaining the integrity of this reagent and ensuring laboratory safety. The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[6][7]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	163563-64-2	[6][8]
Molecular Formula	C ₁₂ H ₇ ClN ₂	[6][8]
Molecular Weight	214.65 g/mol	[8]
Melting Point	125-128°C	[8]
Appearance	White to off-white solid	[8]

| SMILES | C1C=C(C#N)C(C=CN=1)=C2C=CC=C2 |[6] |

Table 2: Hazard Identification and Safety Information

Category	Information	Reference
GHS Pictograms		[7]
Signal Word	Warning	[7]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[7]
Risk Statements (EU)	R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.R25: Toxic if swallowed.R36/37/38: Irritating to eyes, respiratory system and skin.	[8]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[7\]](#) |

Synthesis Pathway Analysis

While a direct, peer-reviewed synthesis for **2-Chloro-4-phenylnicotinonitrile** is not extensively documented, a robust and logical pathway can be constructed based on established heterocyclic chemistry principles. The most plausible approach involves a two-step sequence: the initial formation of a 2-pyridone precursor followed by a chlorination reaction.

Step 1: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile (Pyridone Precursor)

The pyridone core can be efficiently assembled via a multicomponent reaction, a powerful strategy for building molecular complexity in a single step.[\[3\]](#) A variation of the Guareschi-Thorpe condensation provides a direct route using benzaldehyde, ethyl cyanoacetate, and malononitrile with a base catalyst like piperidine.

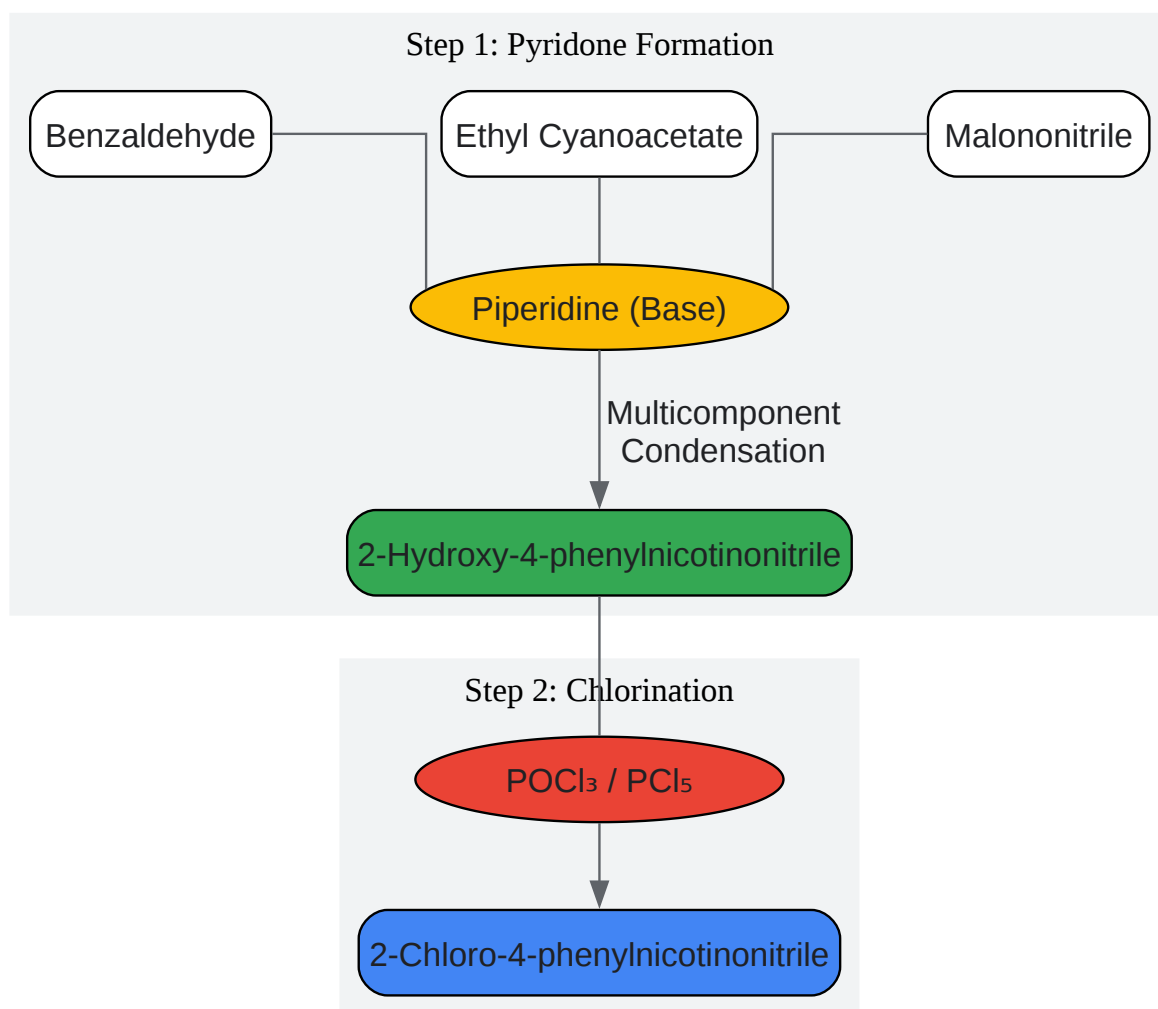
- **Causality:** This reaction proceeds through an initial Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, followed by a Michael addition of the malononitrile anion. Subsequent cyclization and tautomerization yield the stable 2-pyridone heterocycle. The choice of these specific starting materials directly installs the required phenyl, nitrile, and hydroxypyridine functionalities in the correct orientation.

Step 2: Chlorination of 2-Hydroxy-4-phenylnicotinonitrile

The conversion of the 2-pyridone (or its 2-hydroxy tautomer) to the 2-chloro derivative is a standard transformation. Reagents such as neat phosphorus oxychloride (POCl_3) or a mixture of POCl_3 and phosphorus pentachloride (PCl_5) are highly effective for this purpose.[\[1\]\[9\]](#)

- **Causality:** The 2-pyridone oxygen is nucleophilic and attacks the electrophilic phosphorus center of POCl_3 , forming a phosphoryl intermediate. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion to furnish the final product. This method is widely used for converting pyridones, pyrimidones, and other

heterocyclic ketones into their corresponding chloro derivatives, which are far more versatile for subsequent cross-coupling reactions.



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Caption: Proposed two-step synthesis of **2-Chloro-4-phenylnicotinonitrile**.

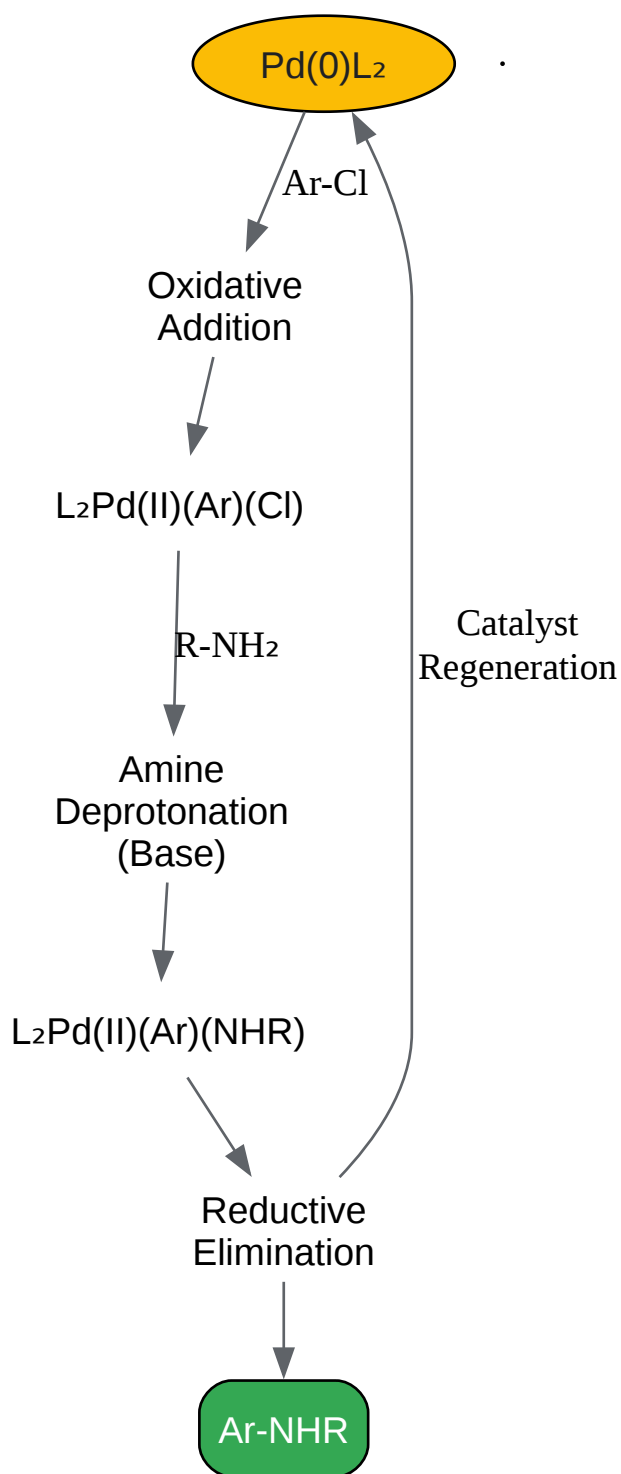
Core Reactivity and Synthetic Utility

The synthetic power of **2-Chloro-4-phenylnicotinonitrile** lies in the reactivity of the C2-chloro substituent. This position is an electrophilic handle for constructing new carbon-nitrogen and carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.^[10] For a substrate like **2-Chloro-4-phenylnicotinonitrile**, it provides direct access to a diverse range of 2-amino-4-phenylnicotinonitrile derivatives, which are themselves valuable pharmacophores.

- Expertise & Causality: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the palladium catalytic cycle.^[11] The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. To overcome this energy barrier, the reaction requires a specific set of conditions:
 - Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a highly electron-rich, sterically hindered phosphine ligand is essential. Ligands like RuPhos, BrettPhos, or DavePhos are designed to promote the difficult oxidative addition and subsequent reductive elimination steps.^[11]
 - Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.^[11]
 - Temperature: Elevated temperatures (80-110 °C) are usually needed to provide the thermal energy to overcome the activation barrier of the C-Cl bond cleavage.^[11]



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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination

- To an oven-dried reaction vessel, add **2-Chloro-4-phenylnicotinonitrile** (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the chosen phosphine ligand (e.g., RuPhos, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1 mol%).
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
- Concentrate the filtrate and purify the crude product by column chromatography.

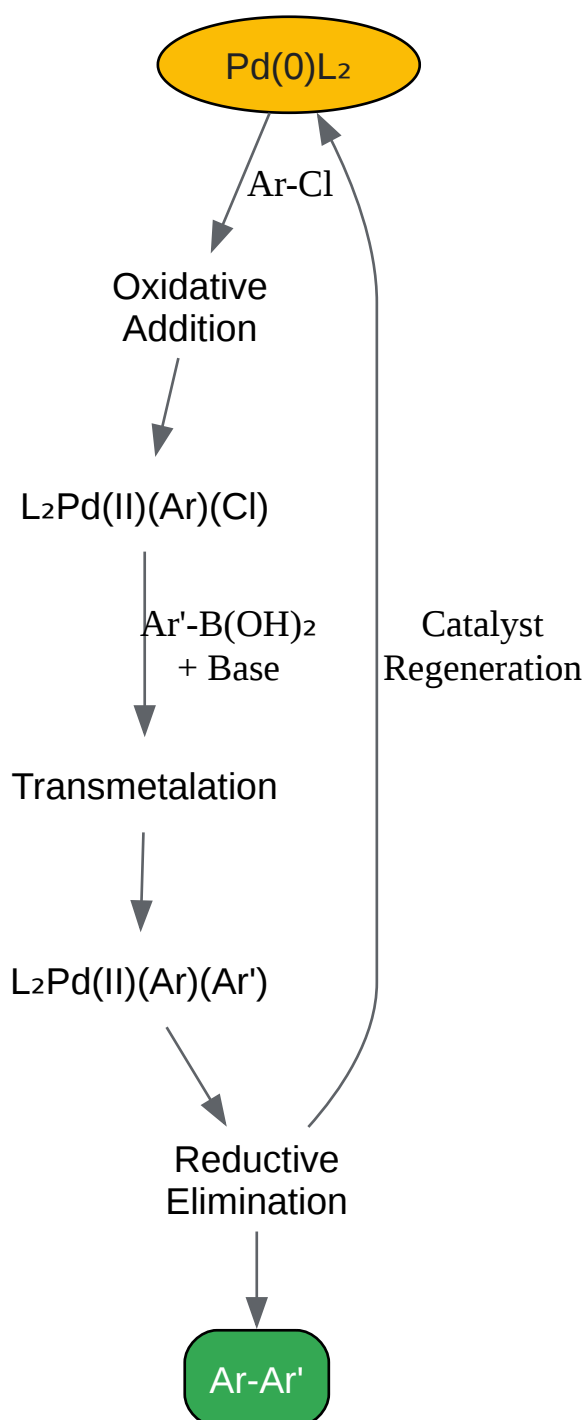
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C-C bonds, particularly biaryl structures.^[12] Reacting **2-Chloro-4-phenylnicotinonitrile** with various aryl or heteroaryl boronic acids allows for the introduction of additional aromatic systems, profoundly altering the steric and electronic properties of the molecule.

- Expertise & Causality: The mechanism involves three key steps: oxidative addition of the aryl chloride to Pd(0), transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.^[13]
 - Base Requirement: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.^{[14][15]}
 - Ligand Choice: While challenging C-Cl bond activation may require specialized ligands, many Suzuki couplings can be achieved with standard phosphine ligands like PPh₃, often

in the form of a pre-catalyst like $\text{Pd}(\text{PPh}_3)_4$.^[16]

- Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water to ensure solubility of both the organic substrate and the inorganic base.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

- In a reaction vessel, combine **2-Chloro-4-phenylnicotinonitrile** (1.0 equiv), the arylboronic acid (1.5 equiv), a base such as K_2CO_3 (2.0 equiv), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 5 mol%).
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
- Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the mixture to 90 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography or recrystallization.

Applications in Drug Discovery

The true value of **2-Chloro-4-phenylnicotinonitrile** is realized in its application as a scaffold for building potential therapeutic agents. The nicotinonitrile framework is a well-established pharmacophore, and the ability to easily diversify the 2-position opens the door to probing structure-activity relationships (SAR).

- **Anti-Cancer Agents:** Many substituted nicotinonitriles and related pyridines have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[\[1\]](#)[\[2\]](#)[\[17\]](#) The derivatives synthesized from this intermediate can be screened for activity against key cancer targets, such as protein kinases.[\[17\]](#)
- **Anti-Inflammatory and Analgesic Properties:** The pyridine ring is a core component of many anti-inflammatory drugs. Derivatives containing the nicotinonitrile moiety have also been investigated for anti-inflammatory and analgesic properties.[\[1\]](#)

- CNS and Other Indications: The versatility of the pyridine scaffold means that derivatives are constantly being explored for a wide array of therapeutic areas, from neurodegenerative diseases to cardiovascular conditions.[3] The ability to rapidly generate analogs from **2-Chloro-4-phenylnicotinonitrile** makes it an ideal starting point for hit-to-lead campaigns in these areas. Chlorine-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical development.[18]
[19]

Conclusion

2-Chloro-4-phenylnicotinonitrile is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its value is derived from the convergence of a biologically relevant nicotinonitrile core and a synthetically versatile chlorine handle. By mastering its reactivity, particularly in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, medicinal chemists can efficiently navigate chemical space, building libraries of novel compounds for biological screening. The principles and protocols outlined in this guide demonstrate the causality behind its synthetic utility, providing researchers with the foundational knowledge to leverage this powerful building block in the quest for the next generation of therapeutics.

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